(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 16881-42-8
VCID: VC21065342
InChI: InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)13(9-10-14(18)20)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,20)(H,19,22)
SMILES: CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C17H24N2O5
Molecular Weight: 336.4 g/mol

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

CAS No.: 16881-42-8

Cat. No.: VC21065342

Molecular Formula: C17H24N2O5

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate - 16881-42-8

Specification

CAS No. 16881-42-8
Molecular Formula C17H24N2O5
Molecular Weight 336.4 g/mol
IUPAC Name tert-butyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Standard InChI InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)13(9-10-14(18)20)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,20)(H,19,22)
Standard InChI Key UCFPQVRNAZMYMC-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Properties

Basic Identification Data

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate is uniquely identified through several standardized chemical identifiers. The compound is registered with CAS number 16881-42-8 . Its molecular formula is C17H24N2O5 , and it has a molecular weight of approximately 336.4 g/mol . This chemical is also known by several synonyms in scientific literature, including Z-L-glutamine t-butyl ester and N2-benzyl tert-butyl N2-carboxy-L-(2-aminoglutaramate) . The IUPAC name for this compound is tert-butyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate, which precisely describes its chemical structure and functional groups.

The compound's structure can be represented through various chemical notations, including SMILES notation (CC(C)(C)OC(=O)C@HNC(=O)OCC1=CC=CC=C1) and InChI identifiers (InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)13(9-10-14(18)20)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,20)(H,19,22)). These standardized notations enable precise structural identification in chemical databases and literature.

The following table summarizes the key identification parameters for this compound:

ParameterValue
CAS Number16881-42-8
Molecular FormulaC17H24N2O5
Molecular Weight336.4 g/mol
IUPAC Nametert-butyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
SMILESCC(C)(C)OC(=O)C@HNC(=O)OCC1=CC=CC=C1
Standard InChIKeyUCFPQVRNAZMYMC-UHFFFAOYSA-N

Structural Characteristics

The structure of (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate features several key functional groups that determine its chemical behavior and applications. The molecule contains a protected amino acid backbone with specific protecting groups. The (S) designation indicates the specific stereochemistry at the alpha carbon atom, reflecting its L-amino acid configuration .

The compound contains a tert-butyl ester group that protects the alpha-carboxyl function of the amino acid. This bulky group provides steric hindrance that prevents unwanted reactions during peptide synthesis. Additionally, the benzyloxycarbonyl (Cbz or Z) group serves as a protecting group for the alpha-amino function, allowing for controlled peptide bond formation reactions .

Applications and Research Uses

Role in Peptide Synthesis

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate serves as a critical building block in peptide synthesis, particularly in research settings. The compound is primarily identified as a protected form of glutamine, an essential amino acid in peptide and protein structures . As a laboratory chemical designated for scientific research and development, it enables researchers to incorporate glutamine residues into peptide sequences with precise control over reaction conditions .

The specific protection pattern of this compound is strategically designed for peptide synthesis methodologies. The benzyloxycarbonyl (Cbz) group protects the α-amino group, preventing unwanted peptide bond formation during synthesis reactions. Simultaneously, the tert-butyl ester protection of the α-carboxyl group allows for selective deprotection strategies during sequential peptide assembly . These protective groups can be selectively removed under different reaction conditions, enabling precise control over the direction of peptide chain elongation.

In research settings, compounds like (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate are typically synthesized using standard peptide synthesis techniques that have been optimized for high yield and purity. The compound's stereochemical purity is crucial for maintaining the correct three-dimensional structure of the resulting peptides, which directly impacts their biological activity and function in research applications.

Scientific Research Applications

Beyond its direct application in peptide synthesis, this compound has broader significance in scientific research. As a laboratory chemical explicitly designated for scientific research and development purposes , it serves as a valuable tool in various biochemical and pharmaceutical research areas. Its well-defined structure and protection pattern make it suitable for studies involving:

  • Development of novel synthetic methodologies for peptide synthesis

  • Structure-activity relationship studies of glutamine-containing peptides

  • Investigation of selective deprotection strategies in complex molecule synthesis

  • Research into pharmaceutical compounds containing modified glutamine residues

The compound's application in research is enhanced by its well-characterized chemical properties, which allow for reproducible results across different experimental settings. Its role as a building block for more complex molecular structures makes it an essential component in the chemical toolkit of researchers working in peptide chemistry and related fields.

Safety ParameterDetails
Signal WordWarning
Hazard StatementsH302-H315-H319-H332
Key Precautionary StatementsP202-P261-P262-P264+P265-P273-P280
Storage ConditionsSealed in dry conditions, 2-8°C
Emergency MeasuresVarious exposure-specific responses

Structural Analogs and Related Compounds

Comparative Analysis of Similar Compounds

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate belongs to a family of protected amino acid derivatives used in peptide chemistry. Several structural analogs exist with variations in protecting groups, stereochemistry, or side chain modifications. One notable related compound is (S)-tert-butyl 5-amino-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, which features a slight structural variation in the position of the protecting group .

Comparative analysis reveals that these compounds share common functional groups including the tert-butyl ester and benzyloxycarbonyl protecting groups, but may differ in their specific applications in peptide synthesis strategies depending on the desired deprotection sequence or peptide architecture. The stereochemical configuration at the alpha carbon is critical for maintaining the biological relevance of the resulting peptides, particularly when used in structure-activity relationship studies.

Structure-Function Relationships

The specific structural features of (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate directly influence its function in research applications. The benzyloxycarbonyl group is typically cleaved under hydrogenolysis conditions, while the tert-butyl ester can be removed under acidic conditions. This orthogonal protection strategy allows for selective deprotection during peptide synthesis, enabling precise control over the incorporation of the glutamine residue into complex peptide sequences .

The side chain amide group (-CONH2) of the glutamine residue is left unprotected in this compound, which allows it to participate in hydrogen bonding interactions that may be critical for certain research applications, particularly those involving bioactive peptides where side chain interactions contribute to secondary structure formation and biological activity.

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